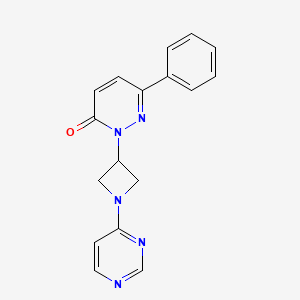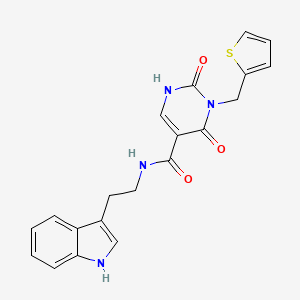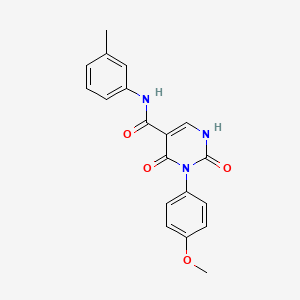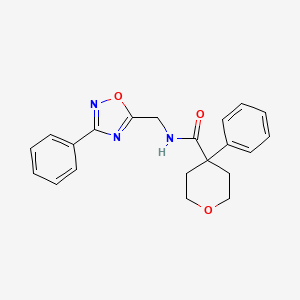
4-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .
Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research by Siddiqui et al. (2013) focused on the synthesis of new compounds related to 4-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide and their antimicrobial activities. They synthesized novel derivatives and evaluated their antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and a fungus (Siddiqui et al., 2013).
Synthesis and Antibacterial Activity
Aghekyan et al. (2020) explored the synthesis of novel derivatives, including ones structurally related to this compound. They investigated these compounds for their antibacterial activity, demonstrating the potential of these compounds in medicinal chemistry (Aghekyan et al., 2020).
Microwave-Assisted Synthesis and Biological Activities
Hu et al. (2011) described a microwave-assisted synthesis of derivatives with bactericidal, pesticidal, herbicidal, and antimicrobial activities. These findings indicate the versatility and efficacy of these compounds in various biological applications (Hu et al., 2011).
Antimycobacterial Screening
Nayak et al. (2016) synthesized and characterized new derivatives and evaluated their antitubercular activities. This study highlights the potential of these compounds in the treatment of tuberculosis (Nayak et al., 2016).
Development in Organic Synthesis
Norris and Leeman (2008) explored carbon−sulfur bond formation in the synthesis of related compounds, which could be valuable in the development of pharmaceuticals and organic materials (Norris & Leeman, 2008).
Cytotoxicity Studies
Hassan et al. (2014) focused on the synthesis and in vitro cytotoxic activity of new derivatives, indicating their potential in cancer research and therapy (Hassan et al., 2014).
Zukünftige Richtungen
The future directions for 1,2,4-oxadiazoles could involve further refinement of these compounds as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been found to have various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a 1,2,4-oxadiazole ring have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anti-viral, or anti-cancer effects .
Eigenschaften
IUPAC Name |
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(21(11-13-26-14-12-21)17-9-5-2-6-10-17)22-15-18-23-19(24-27-18)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQAPLDQMWRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
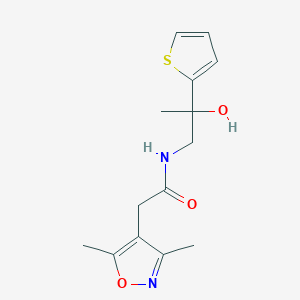
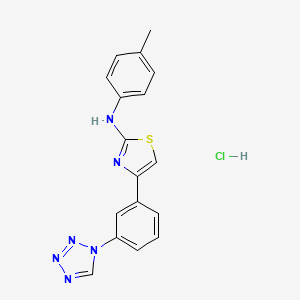
![N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601269.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2601271.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2601273.png)

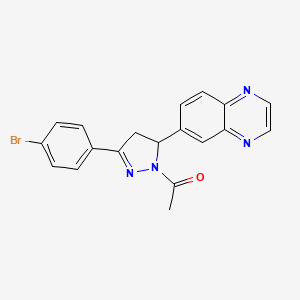
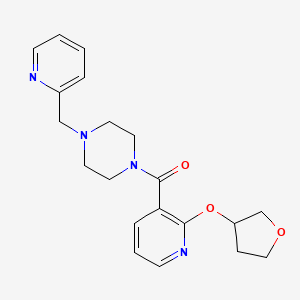
![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)
![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
